2-Cyclohexylbiphenyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

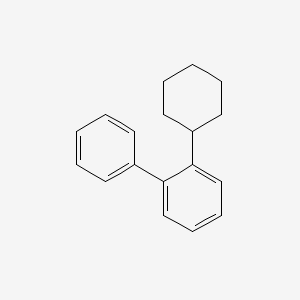

2-Cyclohexylbiphenyl is an organic compound with the molecular formula C18H20. It consists of a biphenyl core with a cyclohexyl group attached to one of the phenyl rings. This compound is known for its unique structural properties and has been studied for various applications in chemistry and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Cyclohexylbiphenyl can be synthesized through the reaction of biphenyl with cyclohexanol in the presence of bleaching earths, followed by hydrogenation. The reaction typically occurs at temperatures ranging from 120°C to 190°C and under pressures of 2 to 25 bar . Another method involves the reaction of 2-biphenylyllithium with carbonyl compounds .

Industrial Production Methods: In industrial settings, this compound is produced by partial hydrogenation of a mixture of terphenyls and cyclohexylbiphenyls using a hydrogenation catalyst. The process involves heating biphenyl and cyclohexanol in a molar ratio of (1 to 5):1 in the presence of bleaching earth at temperatures between 140°C and 220°C .

Análisis De Reacciones Químicas

Types of Reactions: 2-Cyclohexylbiphenyl undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of cyclohexylbiphenyl ketones.

Reduction: Hydrogenation can convert the aromatic rings to cyclohexane derivatives.

Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the biphenyl core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products:

Oxidation: Cyclohexylbiphenyl ketones.

Reduction: Cyclohexylcyclohexane derivatives.

Substitution: Halogenated, nitrated, and sulfonated biphenyls.

Aplicaciones Científicas De Investigación

2-Cyclohexylbiphenyl has been explored for various scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: Studies have investigated its potential as a ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic properties.

Industry: It is used in the production of heat transfer fluids and as a component in liquid crystal displays

Mecanismo De Acción

The mechanism of action of 2-Cyclohexylbiphenyl involves its interaction with specific molecular targets. In biochemical assays, it can act as a ligand, binding to proteins and altering their function. The pathways involved depend on the specific application and target molecule .

Comparación Con Compuestos Similares

Biphenyl: Lacks the cyclohexyl group, making it less sterically hindered.

Cyclohexylbenzene: Contains only one phenyl ring, resulting in different chemical properties.

2-Phenylcyclohexanol: Has a hydroxyl group, leading to different reactivity

Uniqueness: 2-Cyclohexylbiphenyl’s unique structure, with a cyclohexyl group attached to the biphenyl core, provides distinct steric and electronic properties. This makes it valuable in specific applications where these properties are advantageous .

Actividad Biológica

2-Cyclohexylbiphenyl (C18H20) is an organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of two phenyl rings connected by a cyclohexyl group. Its structural formula can be represented as follows:

This compound is characterized by its hydrophobic nature, which influences its interactions with biological systems.

Pharmacological Effects

Research indicates that this compound may exhibit various biological activities, particularly in the context of medicinal chemistry. The biphenyl moiety is often associated with drug-like properties, making derivatives of this compound potential candidates for therapeutic applications.

- Antinociceptive Activity : Studies have shown that compounds similar to this compound can exhibit significant antinociceptive effects in animal models. For instance, derivatives have been tested for their ability to alleviate pain in models of visceral and inflammatory nociception .

- Interaction with Biological Targets : The compound may interact with various biological macromolecules, including receptors and enzymes. The presence of the biphenyl structure allows for π-π interactions, which can enhance binding affinity to target sites.

The mechanisms by which this compound exerts its effects are still under investigation. However, some proposed mechanisms include:

- Modulation of Receptor Activity : Similar compounds have been shown to modulate the activity of G-protein coupled receptors (GPCRs), which play crucial roles in various physiological processes .

- Influence on Neurotransmitter Systems : The compound may affect neurotransmitter systems, particularly those involved in pain perception and mood regulation.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound and its analogs:

- Study on GPR88 Agonists : Research involving GPR88 agonists demonstrated that modifications on the biphenyl structure could significantly alter pharmacological activity. For example, certain substitutions resulted in enhanced potency (EC50 values ranging from 85 nM to 421 nM) in receptor assays .

- Tissue Distribution Studies : Investigations into the tissue distribution of related compounds revealed insights into how structural variations affect bioavailability and efficacy. In one study, the access of a related compound (URB937) to the central nervous system was limited by specific transport proteins, suggesting similar mechanisms might apply to this compound .

Data Tables

The following table summarizes key findings from studies on related compounds that may provide insights into the biological activity of this compound:

Propiedades

Número CAS |

10470-01-6 |

|---|---|

Fórmula molecular |

C18H20 |

Peso molecular |

236.4 g/mol |

Nombre IUPAC |

1-cyclohexyl-2-phenylbenzene |

InChI |

InChI=1S/C18H20/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2 |

Clave InChI |

GRZJZRHVJAXMRR-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)C2=CC=CC=C2C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.